N-[4-(benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-[4-(Benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzyloxy group attached to a phenyl ring, which is further connected to a dihydro-benzodioxine moiety and a sulfonamide group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Cyclization to Form Dihydro-benzodioxine: The 4-(benzyloxy)benzaldehyde is then subjected to a cyclization reaction with catechol in the presence of an acid catalyst to form the dihydro-benzodioxine structure.
Sulfonamide Formation: Finally, the dihydro-benzodioxine intermediate is reacted with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzyloxybenzaldehyde, benzyloxybenzoic acid.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-[4-(Ethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-[4-(Benzyloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c23-28(24,19-10-11-20-21(14-19)26-13-12-25-20)22-17-6-8-18(9-7-17)27-15-16-4-2-1-3-5-16/h1-11,14,22H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVMRFIAAFTPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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